Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate is a complex organic compound with the molecular formula C20H18N2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(methoxycarbonyl)aniline with 6-methylquinoline-3-carboxylic acid under acidic conditions, followed by esterification with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methylquinoline-3-carboxylate: This compound has a similar structure but contains a sulfanyl group instead of an amino group.
Ethyl 4-methyl-2-[4-(trifluoro-methyl)-phenyl]thiazole-5-carboxylate: Another related compound with a thiazole ring instead of a quinoline ring.
Uniqueness
Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxycarbonylanilino)-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-10-5-13(2)11-16(18)19(17)23-15-8-6-14(7-9-15)20(24)26-3/h5-12H,4H2,1-3H3,(H,22,23) |
InChI Key |
NNRSAQGWAPWRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.